xerosin
xerosin
Bithionol is an aryl sulfide that is diphenyl sulfide in which each phenyl group is substituted at position 2 by hydroxy and at positions 3 and 5 by chlorine. A fungicide and anthelmintic, it was used in various topical drug products for the treatment of liver flukes, but withdrawn after being shown to be a potent photosensitizer with the potential to cause serious skin disorders. It has a role as an antiplatyhelmintic drug and an antifungal agrochemical. It is an aryl sulfide, an organochlorine pesticide, a dichlorobenzene, a polyphenol, a bridged diphenyl fungicide and a bridged diphenyl antifungal drug.
Bithionol, formerly marketed as an active ingredient in various topical drug products, was shown to be a potent photosensitizer with the potential to cause serious skin disorders. Approvals of the NDA's for bithionol drug products were withdrawn on October 24, 1967 (see the Federal Register of October 31, 1967 (32 FR 15046)).
2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992)
Bithionol, formerly marketed as an active ingredient in various topical drug products, was shown to be a potent photosensitizer with the potential to cause serious skin disorders. Approvals of the NDA's for bithionol drug products were withdrawn on October 24, 1967 (see the Federal Register of October 31, 1967 (32 FR 15046)).
2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992)
Brand Name:
Vulcanchem
CAS No.:
1394-04-3
VCID:
VC0075329
InChI:
InChI=1S/C12H6Cl4O2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H
SMILES:
C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl
Molecular Formula:
C12H6Cl4O2S
Molecular Weight:
356 g/mol
xerosin
CAS No.: 1394-04-3
Main Products
VCID: VC0075329
Molecular Formula: C12H6Cl4O2S
Molecular Weight: 356 g/mol
CAS No. | 1394-04-3 |
---|---|
Product Name | xerosin |
Molecular Formula | C12H6Cl4O2S |
Molecular Weight | 356 g/mol |
IUPAC Name | 2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfanylphenol |
Standard InChI | InChI=1S/C12H6Cl4O2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H |
Standard InChIKey | JFIOVJDNOJYLKP-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Canonical SMILES | C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Colorform | White or grayish-white, crystalline powde |
Density | 1.73 (NTP, 1992) 1.73 at 25 °C/4 °C |
Melting Point | 365.9 to 367.7 °F (NTP, 1992) 188 °C 188.0 °C |
Physical Description | 2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992) |
Description | Bithionol is an aryl sulfide that is diphenyl sulfide in which each phenyl group is substituted at position 2 by hydroxy and at positions 3 and 5 by chlorine. A fungicide and anthelmintic, it was used in various topical drug products for the treatment of liver flukes, but withdrawn after being shown to be a potent photosensitizer with the potential to cause serious skin disorders. It has a role as an antiplatyhelmintic drug and an antifungal agrochemical. It is an aryl sulfide, an organochlorine pesticide, a dichlorobenzene, a polyphenol, a bridged diphenyl fungicide and a bridged diphenyl antifungal drug. Bithionol, formerly marketed as an active ingredient in various topical drug products, was shown to be a potent photosensitizer with the potential to cause serious skin disorders. Approvals of the NDA's for bithionol drug products were withdrawn on October 24, 1967 (see the Federal Register of October 31, 1967 (32 FR 15046)). 2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992) |
Solubility | less than 1 mg/mL at 73° F (NTP, 1992) 4 mg/L (at 25 °C) 1.12e-05 M Sol in dil caustic soln. A 4% sodium hydroxide soln will dissolve 16.2% bithionol. 15.0 g/100 ml acetone; 19.0 g/100 ml polysorbate 80; 72.5 g/100 ml dimethylacetamide; 5.0 g/100 ml lanolin at 42 °C; 4.0 g/100 ml pine oil; 1.0 g/100 ml corn oil; 0.5 g/100 ml propylene glycol; 0.3 g/100 ml 70% ethanol Freely sol in ether; sol in chloroform and dilute soln of fixed alkali hydroxides In water, 4 mg/L at 25 °C |
Synonyms | Bithionol Bitin |
Vapor Pressure | 1.1e-09 mm Hg at 99 °F (NTP, 1992) 1.1X10-9 mm Hg at 37 °C |
PubChem Compound | 2406 |
Last Modified | Nov 11 2021 |
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